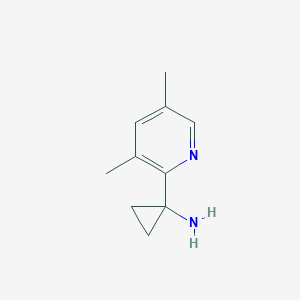

1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine

説明

特性

IUPAC Name |

1-(3,5-dimethylpyridin-2-yl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-5-8(2)9(12-6-7)10(11)3-4-10/h5-6H,3-4,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKDYOADAUZFIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C2(CC2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The Significance of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine

An In-depth Technical Guide to the Structure Elucidation of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic combination of specific structural motifs is a cornerstone of rational drug design.[1] The molecule 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine represents a confluence of two such privileged pharmacophores: the cyclopropylamine moiety and the substituted pyridine ring. The cyclopropylamine unit is a fascinating bioisostere for larger groups, offering metabolic stability and unique conformational constraints that can enhance binding affinity and selectivity for biological targets.[2] Its inherent ring strain and the basicity of the amine group make it a valuable component in designing novel therapeutic agents.[2]

The pyridine ring, a foundational heterocyclic compound, is a prevalent feature in numerous approved drugs, contributing to aqueous solubility, hydrogen bonding interactions, and metabolic stability.[3] The specific 3,5-dimethyl substitution pattern further modulates the electronic and steric properties of the ring, influencing its interaction with protein targets.

Given the potential of this molecule in drug discovery programs, its unambiguous structural confirmation is a critical prerequisite for any further investigation, from lead optimization to clinical development.[1][4] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth overview of the multi-technique analytical approach required to definitively elucidate and validate the structure of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reliable characterization.

A Multi-Pronged Approach to Structural Verification

The definitive confirmation of a novel chemical entity's structure is never reliant on a single analytical technique. Instead, it is the synergistic convergence of data from multiple orthogonal methods that provides the highest level of confidence.[5] For 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine, the core analytical workflow involves Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, for absolute proof, Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[6][7] It allows us to build a comprehensive picture of the carbon-hydrogen framework.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often a good starting point for many organic molecules due to its excellent dissolving power and the well-defined position of its residual solvent peak.[8]

-

Ensure the sample is fully dissolved to achieve high-resolution spectra.

-

-

Data Acquisition:

-

Acquire a suite of NMR experiments on a high-field spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR (Proton NMR): This is the foundational experiment, providing information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is crucial for piecing together the molecular fragments and confirming the overall connectivity.

-

-

The power of NMR lies in the detailed interpretation of the resulting spectra. For 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine, we anticipate a specific pattern of signals that, when analyzed together, confirm the proposed structure.

-

¹H NMR Spectrum:

-

Pyridine Protons: Two distinct singlets in the aromatic region (typically δ 7.0-8.5 ppm), one for the proton at the 4-position and one for the proton at the 6-position.

-

Methyl Protons: Two sharp singlets in the aliphatic region (typically δ 2.0-2.5 ppm), each integrating to 3 protons, corresponding to the two methyl groups on the pyridine ring.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and whose integration corresponds to 2 protons. Its broadness is due to quadrupole broadening and chemical exchange.

-

Cyclopropyl Protons: These protons will appear as complex multiplets in the upfield region (typically δ 0.5-1.5 ppm), a characteristic feature of strained ring systems.[9] The four protons on the cyclopropane ring are diastereotopic and will show complex geminal and vicinal coupling.

-

-

¹³C NMR Spectrum:

-

The spectrum will show the expected number of unique carbon signals, including those for the pyridine ring, the two methyl groups, and the three carbons of the cyclopropane ring. The quaternary carbon of the cyclopropane ring attached to the pyridine and the amine group will have a distinct chemical shift.

-

-

2D NMR Correlations:

-

HSQC will definitively link the proton signals to their corresponding carbon signals.

-

HMBC is the key to final confirmation. We would expect to see correlations between the cyclopropyl protons and the pyridine ring carbons, as well as between the methyl protons and their adjacent pyridine carbons, confirming the attachment points of all substituents.

-

| Assignment | Predicted ¹H NMR Data (δ, ppm, Multiplicity, Integration) | Predicted ¹³C NMR Data (δ, ppm) |

| Pyridine-H4 | 7.2 - 7.5 (s, 1H) | 135 - 140 |

| Pyridine-H6 | 8.1 - 8.4 (s, 1H) | 145 - 150 |

| Pyridine-C2 | - | 160 - 165 |

| Pyridine-C3, C5 | - | 130 - 135 |

| Pyridine-CH₃ | 2.2 - 2.4 (s, 3H) | 18 - 22 |

| Pyridine-CH₃ | 2.4 - 2.6 (s, 3H) | 18 - 22 |

| Cyclopropyl-CH₂ | 0.8 - 1.2 (m, 4H) | 15 - 20 |

| Cyclopropyl-C(NH₂) | - | 35 - 45 |

| -NH₂ | 1.5 - 2.5 (br s, 2H) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an essential complementary technique to NMR. It provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity.[5][6] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, while tandem mass spectrometry (MS/MS) offers insights into the molecule's structure through controlled fragmentation.[10]

-

Sample Preparation:

-

Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent like methanol or acetonitrile. The choice of solvent depends on the ionization technique.

-

-

Instrumentation and Ionization:

-

Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system, which allows for sample purification prior to mass analysis.[11]

-

Employ a soft ionization technique, such as Electrospray Ionization (ESI), which is ideal for polar, non-volatile molecules and minimizes in-source fragmentation, ensuring the molecular ion is observed.

-

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan spectrum to identify the protonated molecular ion, [M+H]⁺.

-

High-Resolution MS (HRMS): Use a high-resolution instrument (e.g., Time-of-Flight (TOF) or Orbitrap) to measure the mass-to-charge ratio (m/z) of the molecular ion to at least four decimal places. This allows for the unambiguous determination of the elemental composition.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This "fingerprint" provides structural information.[12]

-

-

Molecular Formula Confirmation: The molecular formula for 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine is C₁₀H₁₅N₃. Its monoisotopic mass is 177.1266 Da. HRMS should provide an m/z value for the [M+H]⁺ ion that matches the calculated value of 178.1344 Da within a very small error margin (typically < 5 ppm).

-

Fragmentation Analysis (MS/MS): The fragmentation pattern will provide evidence for the key structural motifs. Expected fragmentation pathways include:

-

Loss of ammonia (NH₃) from the cyclopropylamine moiety.

-

Cleavage of the bond between the pyridine ring and the cyclopropyl group.

-

Fragmentation of the pyridine ring itself.

-

| Analysis | Ion | Expected m/z | Information Provided |

| HRMS | [M+H]⁺ | 178.1344 | Confirms elemental composition (C₁₀H₁₅N₃) |

| MS/MS Fragment | [M+H - NH₃]⁺ | 161.1078 | Evidence of the primary amine group |

| MS/MS Fragment | [C₇H₈N]⁺ | 106.0657 | Evidence of the dimethylpyridine fragment |

Single-Crystal X-ray Crystallography: The Definitive Proof

While NMR and MS provide powerful and often sufficient evidence for structure elucidation, single-crystal X-ray crystallography is the gold standard, providing an unambiguous three-dimensional map of the atoms in the solid state.[13] It is the ultimate arbiter in cases of structural ambiguity and provides invaluable information on bond lengths, bond angles, and stereochemistry.[14][15]

-

Crystal Growth: This is often the most challenging step. A single, high-quality crystal must be grown from the purified compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.

-

Data Collection:

-

A suitable crystal is mounted on a goniometer.

-

The crystal is irradiated with a focused beam of X-rays from various angles.

-

The diffraction pattern of the X-rays is recorded by a detector.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

-

Sophisticated software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.

-

The output of a successful X-ray crystallography experiment is a detailed 3D model of the molecule. This model will definitively confirm:

-

The connectivity of all atoms, proving the presence of the 3,5-dimethylpyridine ring attached to the C1 position of the cyclopropane ring.

-

The presence and location of the amine group on the cyclopropane ring.

-

Precise bond lengths and angles, which can provide insights into ring strain and electronic effects.

Conclusion: A Synthesis of Analytical Evidence

The structural elucidation of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine is a clear demonstration of the necessity for a rigorous, multi-technique analytical approach in modern chemical and pharmaceutical research.[10][16] NMR spectroscopy serves to map the intricate C-H framework and establish atomic connectivity. Mass spectrometry provides a crucial checkpoint, confirming the elemental composition and offering structural clues through fragmentation. Finally, single-crystal X-ray crystallography delivers the ultimate, unambiguous confirmation of the three-dimensional atomic arrangement.

Only when the data from these orthogonal techniques are in complete agreement can the structure be considered fully elucidated and validated. This high level of structural integrity is the essential foundation upon which all subsequent biological, toxicological, and clinical studies are built, ensuring the reliability and reproducibility of research in the path to developing new therapeutic agents.

References

- Techniques in Pharmaceutical Analysis - ILT. (2024, February 7). ILT.

- Key Analytical Techniques Powering Pharmaceutical Quality Control. (2024, April 28). PharmaVED.

- The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products. (2024, March 20). Walsh Medical Media.

- Supplementary Inform

- A Brief Study About Analytical Techniques In Pharmaceutical Analysis (Chromatography & Spectroscopy):A Review Article. SciSpace.

- Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. (2025, June 30). Technology Networks.

- Pharmaceutical Identific

- Ascertaining a Structural Basis in Drug Discovery and Development. (2025, February 11). PMC.

- How are chemical structures analyzed in drug discovery? (2025, March 20).

- Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PMC.

- Design and Validation of FRESH, a Drug Discovery Paradigm Resting on Robust Chemical Synthesis. NIH.

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025, August 8).

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity.

- Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020, October 14). MDPI.

- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.

- Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Shimadzu.

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa.

- Application Notes and Protocols for the NMR Characterization of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Benchchem.

- A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. (2025, October 16).

Sources

- 1. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 2. longdom.org [longdom.org]

- 3. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Validation of FRESH, a Drug Discovery Paradigm Resting on Robust Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. pharmaved.com [pharmaved.com]

- 7. technologynetworks.com [technologynetworks.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 11. lcms.cz [lcms.cz]

- 12. arkat-usa.org [arkat-usa.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. iltusa.com [iltusa.com]

An In-depth Technical Guide to the Biological Activity of Substituted Pyridinyl Cyclopropanamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural amalgamation of a pyridine ring and a cyclopropanamine moiety has given rise to a class of compounds with profound implications in medicinal chemistry. Substituted pyridinyl cyclopropanamines have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive exploration of these compounds, from their synthesis and structure-activity relationships to their mechanisms of action and therapeutic potential. We delve into their roles as potent enzyme inhibitors, particularly targeting monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), and discuss the critical experimental protocols for their evaluation. This document serves as an in-depth resource for researchers and drug development professionals seeking to leverage the therapeutic promise of substituted pyridinyl cyclopropanamines.

Introduction: The Emergence of a Privileged Scaffold

The pyridine ring is the second most abundant nitrogen-containing heterocycle found in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The cyclopropane ring, a three-membered carbocycle, imparts significant conformational rigidity and unique electronic properties to molecules.[1][3] The fusion of these two structural motifs in substituted pyridinyl cyclopropanamines creates a class of small molecules with diverse and potent biological activities.[1]

Historically, the journey of cyclopropanamines in medicine began with the discovery of trans-2-phenylcyclopropylamine (2-PCPA), also known as tranylcypromine, a clinically used antidepressant that inhibits monoamine oxidases (MAOs).[4][5] This discovery sparked extensive research into analogous structures, leading to the identification of pyridinyl cyclopropanamines as a promising area for drug discovery. These compounds have since been investigated for a range of therapeutic applications, most notably in oncology and neurodegenerative diseases, primarily due to their ability to modulate the activity of key enzymes.[4][6]

This guide will provide a detailed examination of the synthesis, biological activities, and therapeutic potential of this important class of compounds, with a focus on the underlying scientific principles and experimental methodologies.

Synthesis of Substituted Pyridinyl Cyclopropanamines: A Modular Approach

The synthesis of substituted pyridinyl cyclopropanamines is a critical aspect of their development, as it allows for the systematic exploration of structure-activity relationships (SAR). A variety of synthetic strategies have been developed, often employing modular approaches that enable the facile introduction of diverse substituents.

General Synthetic Strategies

Several methods exist for the construction of the pyridine ring and the cyclopropane ring, which can be assembled in various orders. Common strategies include:

-

[3+3] Cycloadditions: This approach involves the reaction of enamines with unsaturated aldehydes or ketones to form the pyridine ring.[7] This method is highly versatile and allows for the synthesis of tri- or tetrasubstituted pyridines.[7]

-

Ruthenium-Catalyzed Cycloisomerization: This elegant method utilizes the cycloisomerization of 3-azadienynes to construct the pyridine core under mild conditions.[8]

-

Enzymatic Cyclopropanation: Engineered hemoproteins can catalyze the asymmetric cyclopropanation of olefins with pyridotriazoles, providing stereoselective access to pyridine-functionalized cyclopropanes.[1]

Representative Synthetic Protocol: Synthesis of a Pyridinyl Cyclopropanamine Derivative

The following protocol details a representative synthesis of a substituted pyridinyl cyclopropanamine, illustrating a common synthetic sequence.

Step 1: Synthesis of the Pyridine Precursor

A common starting point is the synthesis of a substituted pyridine with a suitable handle for subsequent elaboration. For instance, a substituted pyridine-4-carbaldehyde can be prepared via established methods.

Step 2: Formation of the Cyclopropane Ring

The cyclopropane ring can be introduced via a variety of methods, such as the Simmons-Smith reaction or through the decomposition of a pyrazoline intermediate.

Step 3: Introduction of the Amine Functionality

The final step involves the introduction of the amine group, often through a Curtius or Hofmann rearrangement of a corresponding carboxylic acid or amide.

Diagram of a General Synthetic Workflow

Caption: A generalized workflow for the synthesis of substituted pyridinyl cyclopropanamines.

Structure-Activity Relationship (SAR) Studies

The biological activity of substituted pyridinyl cyclopropanamines is highly dependent on the nature and position of substituents on both the pyridine and cyclopropane rings. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

| Modification Site | Substituent Effect | Observed Impact on Biological Activity | Reference |

| Pyridine Ring | Electron-donating groups (e.g., -OMe, -OH, -NH2) | Generally enhances antiproliferative activity.[2] | [2] |

| Electron-withdrawing groups (e.g., halogens) | Can decrease antiproliferative activity.[2] | [2] | |

| Position of substitution | Critically influences antibacterial potency.[9] | [9] | |

| Cyclopropane Ring | Stereochemistry (cis vs. trans) | The trans isomer is often more active as an LSD1 inhibitor, while certain cis isomers show selectivity for MAO-B.[10][11] | [10][11] |

| Substituents on the ring | Can modulate selectivity between different enzyme targets. | ||

| Amine Group | N-alkylation | Can enhance potency for LSD1 and improve selectivity over MAOs.[12] | [12] |

Biological Activities and Mechanisms of Action

Substituted pyridinyl cyclopropanamines exert their biological effects by interacting with a variety of molecular targets, most notably enzymes involved in epigenetic regulation and neurotransmitter metabolism.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in gene regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[12][13] Overexpression of LSD1 has been implicated in various cancers, making it an attractive therapeutic target.[14][15]

Many pyridinyl cyclopropanamines are mechanism-based, irreversible inhibitors of LSD1.[11][16] The cyclopropylamine moiety, upon oxidation by the FAD cofactor in the enzyme's active site, forms a reactive intermediate that covalently modifies the FAD, leading to irreversible inhibition.[11]

Signaling Pathway of LSD1 Inhibition

Sources

- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epigentek.com [epigentek.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. theraindx.com [theraindx.com]

- 14. US20200308110A1 - Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors - Google Patents [patents.google.com]

- 15. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]

- 16. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

An In-depth Technical Guide to the Discovery and Synthesis of Pyridin-2-ylcyclopropanamine Compounds

Abstract

The pyridin-2-ylcyclopropanamine scaffold represents a confluence of two privileged motifs in medicinal chemistry: the versatile pyridine ring and the conformationally constrained cyclopropane moiety. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and rationale behind this important chemical class. We will explore its origins as a bioisostere of the phenyl group in monoamine oxidase (MAO) inhibitors, delve into modern stereoselective synthetic strategies, and elucidate the critical structure-activity relationships that govern its biological activity. Detailed experimental protocols and mechanistic insights are provided to serve as a practical resource for the synthesis and exploration of novel pyridin-2-ylcyclopropanamine analogs.

The Genesis of a Privileged Scaffold: From Tranylcypromine to Pyridinyl Analogs

The story of pyridin-2-ylcyclopropanamine is intrinsically linked to the development of monoamine oxidase (MAO) inhibitors, a critical class of drugs for treating neuropsychiatric disorders such as depression and Parkinson's disease.[1][2] The journey begins with tranylcypromine (TCP), a non-selective, irreversible MAO inhibitor characterized by its trans-2-phenylcyclopropylamine core structure.[3] First developed as an analog of amphetamine, its potent antidepressant effects were discovered serendipitously.[4]

The therapeutic success of tranylcypromine spurred further research into its mechanism and potential for improvement. A key area of exploration involved modifying the phenyl ring to enhance potency, selectivity for MAO-A or MAO-B isoforms, and to mitigate off-target effects.[5] This led to the strategic replacement of the phenyl group with a pyridine ring, a well-established bioisostere in medicinal chemistry. The pyridine ring offers several advantages over a simple phenyl group, including the ability to form hydrogen bonds, alter electronic properties, and improve aqueous solubility, all of which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.[6]

The initial hypothesis was that a pyridine analog of tranylcypromine could retain the crucial cyclopropylamine pharmacophore responsible for MAO inhibition while offering a more favorable drug-like profile. This led to the discovery and synthesis of pyridin-2-ylcyclopropanamine compounds as a promising new class of MAO inhibitors.

The Synthetic Challenge: Mastering Stereochemistry

A critical aspect in the synthesis of biologically active pyridin-2-ylcyclopropanamine is the control of stereochemistry. The trans configuration of the cyclopropane ring is essential for potent MAO inhibitory activity, and the absolute configuration of the two stereocenters dictates the selectivity and potency for the MAO-A and MAO-B isoforms. The most active enantiomer of tranylcypromine is the (1R, 2S) isomer. Therefore, the development of asymmetric synthetic routes to access the enantiopure trans-2-(pyridin-2-yl)cyclopropan-1-amine is of paramount importance.

Asymmetric Cyclopropanation of Vinylpyridines

One of the most direct and elegant approaches to constructing the chiral cyclopropane core is the asymmetric cyclopropanation of a vinylpyridine precursor. This method involves the reaction of 2-vinylpyridine with a carbene source, typically generated from a diazo compound, in the presence of a chiral transition metal catalyst. Rhodium(II) complexes bearing chiral carboxylate or carboxamidate ligands have proven to be particularly effective for this transformation.[7][8]

The general mechanism involves the formation of a chiral rhodium-carbene intermediate, which then undergoes a stereoselective addition to the double bond of the vinylpyridine. The choice of the chiral ligand on the rhodium catalyst is crucial for inducing high levels of diastereo- and enantioselectivity.

Diagram 1: Asymmetric Cyclopropanation Workflow

Caption: General workflow for rhodium-catalyzed asymmetric cyclopropanation.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Reaction Setup: To the catalyst solution, add 2-vinylpyridine (1.0 equivalent).

-

Diazo Compound Addition: Prepare a solution of the diazoacetate (e.g., ethyl diazoacetate, 1.1 equivalents) in the same solvent. Add this solution to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump to maintain a low concentration of the diazo compound and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired chiral 2-(pyridin-2-yl)cyclopropanecarboxylate.

-

Amine Formation: The resulting ester can be converted to the primary amine via standard procedures, such as hydrolysis to the carboxylic acid followed by a Curtius rearrangement.

Intramolecular Cyclization Strategies

An alternative approach involves the intramolecular cyclization of a suitably functionalized acyclic precursor. These methods often provide excellent stereocontrol and can be adapted for the synthesis of various substituted analogs.

One such strategy involves the use of chiral N-sulfinyl α-chloro ketimines.[9] Treatment of these compounds with a Grignard reagent can induce a 1,3-dehydrohalogenation to form a cyclopropylideneamine intermediate, which is then trapped by the Grignard reagent to yield the desired N-sulfinyl cyclopropylamine with good diastereoselectivity. The sulfinyl group serves as a chiral auxiliary and can be readily cleaved under acidic conditions to provide the free amine.

Another powerful method is the diastereoselective synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes.[10] This reaction proceeds through the formation of an electrophilic zinc homoenolate, which is then trapped by an amine, followed by ring closure.

Diagram 2: Intramolecular Cyclization via N-Sulfinyl Ketimine

Caption: Key steps in the asymmetric synthesis of cyclopropylamines.

Enzymatic Kinetic Resolution

For cases where a racemic mixture of pyridin-2-ylcyclopropanamine is synthesized, enzymatic kinetic resolution offers a highly efficient method for separating the enantiomers. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.[11][12]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: In a suitable organic solvent (e.g., methyl tert-butyl ether), dissolve the racemic trans-2-(pyridin-2-yl)cyclopropan-1-amine (1.0 equivalent) and an acyl donor (e.g., ethyl acetate, 2.0 equivalents).

-

Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) to the solution.

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral high-performance liquid chromatography (HPLC).

-

Termination: When approximately 50% conversion is reached, filter off the enzyme.

-

Separation: Concentrate the filtrate and separate the acylated amine from the unreacted amine by column chromatography or selective extraction.

-

Deprotection: The acylated enantiomer can be deprotected by hydrolysis to yield the other enantiomer of the amine.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridin-2-ylcyclopropanamine derivatives as MAO inhibitors is highly dependent on their structural features. Understanding these relationships is crucial for the design of more potent and selective compounds.

| Compound/Analog | Modification | MAO-A Inhibition (IC₅₀/Kᵢ) | MAO-B Inhibition (IC₅₀/Kᵢ) | Selectivity (MAO-B/MAO-A) |

| Tranylcypromine | Phenyl ring | Potent | Potent | Non-selective |

| 2-(Pyridin-2-yl)cyclopropanamine | Phenyl to 2-pyridinyl | Varies | Varies | Can be modulated |

| 2-(Pyridin-3-yl)cyclopropanamine | Phenyl to 3-pyridinyl | Generally less potent | Generally less potent | Lower |

| 2-(Pyridin-4-yl)cyclopropanamine | Phenyl to 4-pyridinyl | Potency varies | Potency varies | Can be modulated |

| Substituted Pyridine Ring | e.g., Fluoro, Methoxy | Can increase potency and alter selectivity | Can increase potency and alter selectivity | Dependent on substituent and position |

Key SAR Observations:

-

Position of the Nitrogen: The position of the nitrogen atom in the pyridine ring significantly influences both potency and selectivity. The 2-pyridinyl isomer often provides a good balance of activity against both MAO isoforms, while the 3- and 4-pyridinyl isomers can lead to altered selectivity profiles.

-

Ring Substitution: Substitution on the pyridine ring can fine-tune the electronic and steric properties of the molecule, leading to improved interactions with the active site of the MAO enzymes. For example, electron-withdrawing groups like fluorine can enhance potency.[5]

-

Stereochemistry: As previously mentioned, the (1R, 2S)-trans configuration is generally preferred for potent MAO inhibition.

-

Reversibility: While tranylcypromine is an irreversible inhibitor, modifications to the pyridinylcyclopropylamine scaffold have led to the development of reversible MAO inhibitors, which may offer an improved safety profile.[13]

Conclusion and Future Directions

The pyridin-2-ylcyclopropanamine scaffold has emerged as a highly valuable platform for the design of novel MAO inhibitors. Its discovery, rooted in the strategic bioisosteric replacement of the phenyl ring in tranylcypromine, has opened up new avenues for the development of therapeutics for neurological disorders. The synthetic methodologies, particularly asymmetric cyclopropanation and enzymatic resolution, provide robust pathways to access the stereochemically pure compounds essential for potent and selective biological activity.

Future research in this area will likely focus on:

-

The development of more efficient and selective catalytic systems for the asymmetric synthesis of these compounds.

-

A deeper exploration of the SAR to design next-generation MAO inhibitors with improved isoform selectivity and pharmacokinetic properties.

-

The investigation of this scaffold for its potential to inhibit other enzymes or interact with other biological targets, expanding its therapeutic applications beyond MAO inhibition.

This guide provides a solid foundation for researchers to build upon, offering both the historical context and the practical synthetic knowledge necessary to advance the field of pyridin-2-ylcyclopropanamine chemistry and its application in drug discovery.

References

-

Syntheses of Biologically Active 2-Arylcyclopropylamines. (2025). ResearchGate. [Link]

-

Enantioselective resolution of 2-arylpropionic acid derivatives employing immobilization of lipase from Bacillus subtilis strain Kakrayal_1 (BSK-L). (2018). PubMed. [Link]

-

Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors. (1988). PubMed. [Link]

-

Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. (2012). PMC. [Link]

-

Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. (2019). PubMed. [Link]

-

Asymmetric Synthesis of Cyclopropylamines Starting From N-Sulfinyl A-Chloro Ketimines. (2006). Amanote Research. [Link]

-

Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. (2012). RSC Publishing. [Link]

-

Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. (2017). PMC. [Link]

-

Rhodium(II)-Catalyzed Olefin Cyclopropanation with the Phenyliodonium Ylide Derived from Meldrum′s Acid. (2025). ResearchGate. [Link]

-

Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (2025). MDPI. [Link]

-

Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. (2023). PMC. [Link]

-

Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). (1994). Indian Academy of Sciences. [Link]

-

Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. (2007). PubMed. [Link]

-

Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2015). RSC Publishing. [Link]

-

Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. (2009). PMC. [Link]

-

Asymmetric Synthesis of 2-Arylethylamines: 2025. An Updated Review. (2025). ResearchGate. [Link]

-

Irreversible Monoamine Oxidase Inhibitors Revisited. (2012). Psychiatric Times. [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2020). PMC. [Link]

-

Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. (2016). RSC Publishing. [Link]

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2023). PMC. [Link]

-

What MAO inhibitors are in clinical trials currently?. (2025). Patsnap Synapse. [Link]

- Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (2013).

- The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates. (2017).

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013).

-

Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. (2025). ScienceOpen. [Link]

-

Tranylcypromine. Wikipedia. [Link]

Sources

- 1. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 4. psychiatrictimes.com [psychiatrictimes.com]

- 5. Ring-substituted analogues of tranylcypromine as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enantioselective resolution of 2-arylpropionic acid derivatives employing immobilization of lipase from Bacillus subtilis strain Kakrayal_1 (BSK-L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine

Introduction: The Scientific Rationale for Investigating 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine

In the landscape of modern drug discovery, the identification of novel therapeutic targets for small molecules is a critical and often rate-limiting step.[1][2] The compound 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine represents a compelling starting point for such an investigation. Its chemical architecture, featuring a cyclopropylamine moiety, is a well-established pharmacophore known to interact with a specific class of enzymes.[3][4][5] This guide provides a comprehensive, in-depth framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this promising, yet under-explored, molecule. Our approach is grounded in a logical progression from in silico prediction to rigorous experimental validation, ensuring a high degree of scientific integrity.

The core hypothesis for initiating a target identification campaign for this molecule stems from the extensive literature on cyclopropylamine-containing compounds as inhibitors of Lysine-Specific Demethylase 1 (LSD1) .[3][4][5][6] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[5] Its dysregulation is implicated in a variety of cancers and neurological disorders, making it a highly sought-after therapeutic target.[5][6] The cyclopropylamine scaffold in molecules like tranylcypromine acts as an irreversible inhibitor of LSD1 by forming a covalent adduct with the FAD cofactor.[4] Given the structural similarities, it is highly probable that 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine also functions as an LSD1 inhibitor.

This guide will, therefore, focus on a dual objective: firstly, to provide a robust strategy to confirm and characterize the interaction of our lead compound with LSD1, and secondly, to outline a broader, unbiased approach to identify other potential "off-target" interactions that could be therapeutically relevant or contribute to unforeseen side effects.[7]

Part 1: In Silico Target Assessment - A Computational First-Pass

Before embarking on resource-intensive wet-lab experiments, a computational approach can provide valuable insights into the likely targets of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine.[8] This "in silico" phase allows for rapid hypothesis generation and prioritization of experimental efforts.

Molecular Docking and Pharmacophore Modeling

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing an estimation of binding affinity.[8]

Objective: To model the interaction of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine with the active site of human LSD1.

Protocol:

-

Receptor Preparation:

-

Obtain the crystal structure of human LSD1 complexed with a known cyclopropylamine-based inhibitor (e.g., PDB ID: 2V1D) from the Protein Data Bank.

-

Remove water molecules and co-crystallized ligands from the PDB file.

-

Add hydrogen atoms and assign appropriate protonation states to amino acid residues, particularly those in the active site.

-

Define the binding pocket based on the location of the co-crystallized ligand.

-

-

Ligand Preparation:

-

Generate the 3D structure of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Docking Simulation:

-

Utilize a molecular docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the defined binding pocket of LSD1.

-

Analyze the resulting docking poses and scoring functions. The top-ranked poses should show favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key active site residues.

-

Expected Outcome: A high-scoring docking pose where the cyclopropylamine moiety is positioned in close proximity to the FAD cofactor, and the dimethylpyridine group forms favorable interactions with the surrounding amino acid residues, would strongly support the hypothesis that our compound is an LSD1 inhibitor.

Target Prediction Using Chemical Similarity and Machine Learning

Several online tools and platforms leverage the principle of chemical similarity to predict targets for novel compounds. These tools compare the chemical fingerprint of a query molecule to a database of compounds with known biological activities.

Protocol:

-

Submit the SMILES string of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine to publicly available target prediction servers like SwissTargetPrediction, SuperPred, or ChEMBL.

-

Analyze the output, which typically provides a ranked list of potential targets based on 2D and 3D similarity to known bioactive molecules.

Expected Outcome: A high ranking for LSD1 and other amine oxidases would further bolster our primary hypothesis. This approach may also reveal other potential targets, such as Dipeptidyl Peptidase IV (DPP-IV), which has been shown to be inhibited by some cyclopropylamine derivatives.[9]

Part 2: Experimental Target Identification and Validation - A Multi-pronged Approach

While in silico methods are powerful for hypothesis generation, experimental validation is essential to definitively identify and characterize the cellular targets of a small molecule.[10] We advocate for a multi-pronged strategy that combines direct target engagement assays with unbiased, proteome-wide screening methods.

Direct Target Engagement: LSD1 Inhibition Assays

Objective: To biochemically confirm that 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine directly inhibits the enzymatic activity of LSD1.

Protocol: In Vitro LSD1 Inhibition Assay (e.g., using a commercially available kit)

-

Reagents and Materials:

-

Recombinant human LSD1 enzyme.

-

A suitable substrate, such as a histone H3 peptide dimethylated at K4 (H3K4me2).

-

FAD cofactor.

-

Detection reagents (e.g., an antibody specific for the demethylated product, H3K4me1, coupled to a fluorescent or luminescent readout).

-

1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine (test compound).

-

A known LSD1 inhibitor (positive control, e.g., tranylcypromine).

-

DMSO (vehicle control).

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compound and controls in assay buffer.

-

In a 96- or 384-well plate, add the LSD1 enzyme, FAD, and the H3K4me2 substrate.

-

Add the diluted test compound, positive control, or vehicle control to the appropriate wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Read the signal (e.g., fluorescence or luminescence) on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Expected Outcome: A potent IC50 value for 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine would provide strong evidence of direct LSD1 inhibition.

Unbiased Proteome-Wide Target Identification

To identify both the intended target and potential off-targets in an unbiased manner, proteome-wide approaches are invaluable.[7][11]

Principle: TPP, also known as the Cellular Thermal Shift Assay (CETSA), is based on the principle that the binding of a ligand to a protein stabilizes the protein, leading to an increase in its melting temperature.[7] This change can be detected by mass spectrometry.

Experimental Workflow:

-

Cell Treatment: Treat intact cells with either the test compound or a vehicle control.

-

Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins. The soluble proteins remain in the supernatant.

-

Sample Preparation for Mass Spectrometry: Collect the supernatant, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT) for quantitative analysis.

-

LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: For each protein, plot the fraction remaining soluble as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.

Expected Outcome: A significant thermal shift for LSD1 in cells treated with 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine would confirm target engagement in a cellular context. The data may also reveal other proteins that are stabilized by the compound, identifying potential off-targets.[7]

Principle: This technique uses a modified version of the small molecule as a "bait" to capture its interacting proteins from a cell lysate.[11]

Experimental Workflow:

-

Probe Synthesis: Synthesize an analog of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine that incorporates an affinity tag (e.g., biotin) and a photo-reactive group, without significantly compromising its biological activity. This requires knowledge of the compound's structure-activity relationship (SAR).[11]

-

Cell Lysate Incubation: Incubate the tagged probe with a cell lysate.

-

UV Crosslinking: Expose the mixture to UV light to covalently link the probe to its binding partners.

-

Affinity Purification: Use streptavidin beads to pull down the biotin-tagged probe along with its crosslinked proteins.

-

Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides.

-

LC-MS/MS Analysis and Data Interpretation: Identify the enriched proteins by mass spectrometry. Proteins that are significantly enriched in the probe-treated sample compared to a control are considered potential targets.

Expected Outcome: LSD1 should be identified as a top hit. This method is particularly useful for identifying both high-affinity and lower-affinity interactors.

Genetic Approaches for Target Validation - CRISPR-Based Screens

Principle: Genetic methods, such as CRISPR-based screens, can validate a target by demonstrating that the loss of the target protein confers resistance to the compound's effects.[2]

Experimental Workflow:

-

Establish a Phenotypic Assay: First, identify a measurable cellular phenotype that is modulated by 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine (e.g., inhibition of cancer cell proliferation).

-

CRISPR Knockout Library Transduction: Introduce a genome-wide CRISPR knockout library into the cancer cell line. Each cell will have a single gene knocked out.

-

Compound Treatment and Selection: Treat the cell population with a concentration of the compound that is toxic to the majority of the cells.

-

Enrichment of Resistant Clones: Cells in which the target protein (or a protein essential for the compound's activity) has been knocked out will survive and proliferate.

-

Genomic DNA Sequencing: Isolate genomic DNA from the resistant cell population and use next-generation sequencing to identify which sgRNAs (and therefore which gene knockouts) are enriched.

Expected Outcome: The gene encoding LSD1 should be among the top hits in the screen, providing strong genetic validation of its role as the primary target mediating the compound's cytotoxic effects.[2]

Visualizations and Data Presentation

Proposed Target Identification Workflow

Caption: A comprehensive workflow for identifying the therapeutic targets of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine.

Hypothesized Mechanism of Action

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 5. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-throughput drug target discovery using a fully automated proteomics sample preparation platform - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Novel trans-2-aryl-cyclopropylamine analogues as potent and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

- 11. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Proposed Synthesis of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine

Abstract

This document outlines a detailed, research-grade protocol for the synthesis of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine, a key intermediate in the development of various pharmaceutical agents. While direct, publicly available protocols for this specific molecule are scarce, this guide proposes a scientifically robust, multi-step synthetic route based on established and analogous chemical transformations. The protocol is designed for researchers in organic chemistry and drug development, providing not only a step-by-step procedure but also the underlying chemical principles and rationale for each experimental choice, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Significance

The 1-(pyridin-2-yl)cyclopropan-1-amine scaffold is a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional nature allows for precise orientation of substituents, enabling potent and selective interactions with biological targets. The title compound, 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine, has been identified in several patents from leading pharmaceutical companies, indicating its importance as a building block for advanced drug candidates. The strategic placement of the dimethylpyridine group combined with the cyclopropylamine moiety offers a unique vector for molecular exploration.

This application note details a proposed synthesis pathway, designed to be both efficient and adaptable. The route proceeds through two key stages:

-

Titanium-mediated cyclopropanation: Formation of the cyclopropyl ring system on the pyridine scaffold using a modified Kulinkovich reaction.

-

Conversion to the primary amine: Transformation of an intermediate cyclopropanol into the target amine via a Ritter-type reaction followed by hydrolysis.

This document serves as a comprehensive guide, complete with mechanistic insights, detailed experimental procedures, and visual aids to facilitate successful synthesis.

Proposed Synthetic Pathway

The synthesis begins with a commercially available starting material, methyl 3,5-dimethylpicolinate. The overall transformation is depicted below.

Figure 1: Proposed multi-step synthesis of the target compound.

Materials and Reagents

Ensure all reagents are of appropriate purity (typically ≥98%) and solvents are anhydrous where specified.

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Methyl 3,5-dimethylpicolinate | ≥98% | Sigma-Aldrich | Starting material. |

| Titanium(IV) isopropoxide (Ti(OiPr)4) | ≥98% | Acros Organics | Catalyst for cyclopropanation. |

| Ethylmagnesium bromide (EtMgBr) | 3.0 M in Diethyl ether | Sigma-Aldrich | Grignard reagent. Handle under inert gas. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific | Solvent, inhibitor-free. |

| Sulfuric Acid (H2SO4) | Concentrated, 98% | VWR Chemicals | Reagent for Ritter reaction. |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent and reagent. |

| Hydrochloric Acid (HCl) | 6 M Aqueous Solution | Fisher Scientific | For hydrolysis. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR Chemicals | For basification and workup. |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Extraction solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent. |

| Magnesium Sulfate (MgSO4) | Anhydrous | Sigma-Aldrich | Drying agent. |

Detailed Experimental Protocol

Safety Precaution: This protocol involves pyrophoric reagents (EtMgBr), strong acids, and flammable solvents. All steps must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) where specified. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Step 1: Synthesis of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-ol

This step employs a titanium-mediated cyclopropanation of the starting ester. The reaction of an ester with two equivalents of a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst generates a titanacyclopropane intermediate, which then rearranges to form the cyclopropanol product.

Procedure:

-

To a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 3,5-dimethylpicolinate (1.0 eq., e.g., 5.0 g).

-

Add anhydrous Tetrahydrofuran (THF, approx. 100 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 eq.) to the stirred solution.

-

In a separate dry flask under nitrogen, add Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 2.5 eq.).

-

Add the EtMgBr solution dropwise to the reaction mixture at 0 °C over 30 minutes. A color change to dark brown or black is typically observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% EtOAc in hexanes).

-

Upon completion, carefully quench the reaction by slowly adding 1 M aqueous HCl at 0 °C until the dark color dissipates and the solution becomes clear.

-

Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 75 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude cyclopropanol.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-ol.

Step 2: Synthesis of N-(1-(3,5-Dimethylpyridin-2-yl)cyclopropyl)acetamide

This transformation is a Ritter reaction, where the tertiary cyclopropanol is treated with a strong acid in the presence of a nitrile (acetonitrile). This generates a stable carbocation which is then trapped by the nitrile, leading to a nitrilium ion intermediate that, upon addition of water during workup, forms the N-acetylated amine.

Procedure:

-

In a 100 mL round-bottom flask, dissolve the purified cyclopropanol from Step 1 (1.0 eq.) in acetonitrile (approx. 40 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid (H2SO4, 2.0 eq.) dropwise, maintaining the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice (approx. 100 g).

-

Basify the cold aqueous solution by slowly adding solid sodium hydroxide or a concentrated NaOH solution until the pH is >10.

-

Extract the product with Dichloromethane (DCM) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude acetamide. The product can be used in the next step without further purification if it is of sufficient purity.

Step 3: Synthesis of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine

The final step is the acidic hydrolysis of the acetamide to liberate the free primary amine.

Procedure:

-

To the crude N-acetylated compound from Step 2, add 6 M aqueous HCl (approx. 50 mL).

-

Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours. Monitor the hydrolysis by TLC or LC-MS.

-

After completion, cool the reaction mixture to 0 °C.

-

Carefully basify the acidic solution with a concentrated aqueous solution of NaOH until the pH is >12. Be cautious as this is an exothermic process.

-

Extract the final product with Ethyl Acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The resulting crude amine can be purified by column chromatography or crystallization to yield the final product, 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine.

Workflow Visualization

The following diagram illustrates the laboratory workflow for the entire synthesis.

Figure 2: Step-by-step laboratory workflow diagram.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine. By leveraging a titanium-mediated cyclopropanation and a subsequent Ritter reaction/hydrolysis sequence, this route offers a plausible and efficient method for accessing this valuable pharmaceutical intermediate. The detailed procedural steps, coupled with explanations of the underlying chemistry, are intended to empower researchers to successfully synthesize this and related compounds. As with any novel synthesis, small-scale trials and optimization of reaction conditions are recommended to achieve the best results.

References

- Piramal Pharma Solutions. (Patent).Certain 4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine compounds and their use as IRAK4 inhibitors. This patent lists the target compound as a synthetic intermediate, confirming its relevance in pharmaceutical R&D. [Source: Google Patents, URL: https://patents.google.

- Pfizer Inc. (Patent).PYRIDINE AND PYRIDAZINE COMPOUNDS AS MODULATORS OF SODIUM CHANNELS. This patent also identifies the target molecule within its scope, highlighting its utility in the development of sodium channel modulators. [Source: Google Patents, URL: https://patents.google.

- Glentham Life Sciences.1-(3,5-Dimethylpyridin-2-yl)cyclopropanamine Product Listing. A commercial listing confirming the structure and chemical identifiers for the target compound. [Source: Glentham, URL: https://www.glentham.com/en/products/product/GP0969/]

Application Note: Kinetic Characterization of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine in LSD1 (KDM1A) Inhibition Assays

Abstract & Introduction

This application note details the protocol for utilizing 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine as a chemical probe in enzyme inhibition assays targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

This compound belongs to the cyclopropylamine (CPA) class of inhibitors, structurally related to tranylcypromine (PCPA). Unlike reversible competitive inhibitors, this molecule functions as a mechanism-based inactivator (suicide substrate) . Upon oxidation by the LSD1-FAD complex, the cyclopropyl ring undergoes a Single-Electron Transfer (SET) induced ring-opening, forming a covalent adduct with the Flavin Adenine Dinucleotide (FAD) cofactor (typically at the N5 position).

The "3,5-dimethylpyridine" moiety serves as a bioisostere to the phenyl ring found in traditional PCPA inhibitors, often conferring improved potency and selectivity over monoamine oxidases (MAO-A/B) due to specific steric interactions within the LSD1 substrate-binding tunnel.

Key Applications

-

Target Validation: Confirming LSD1-driven epigenetic silencing in oncology (e.g., AML, SCLC).

-

Kinetic Profiling: Determination of

(inactivation rate) and -

High-Throughput Screening (HTS): As a positive control for covalent LSD1 inhibitor discovery.

Mechanism of Action

Understanding the chemical mechanism is prerequisite to designing the assay. Because the inhibition is time-dependent and irreversible, standard IC50 values are insufficient; the assay must account for pre-incubation time.

Pathway: Radical-Mediated Covalent Adduct Formation

-

Binding: The amine group binds to the active site, mimicking the

-amino group of the H3K4 lysine substrate. -

Oxidation: LSD1 attempts to oxidize the amine, transferring an electron to FAD.

-

Ring Opening: The resulting radical cation on the nitrogen triggers the homolytic opening of the strained cyclopropane ring.

-

Adduct Formation: The opened carbon radical attacks the FAD cofactor (N5 or C4a), forming a stable covalent bond and permanently disabling the enzyme.

Figure 1: Mechanism-based inactivation of LSD1 by Pyridyl-Cyclopropylamines. The reaction proceeds from reversible binding to irreversible covalent modification of the cofactor.[1]

Experimental Protocol: Peroxidase-Coupled Fluorescence Assay

This protocol uses a fluorogenic readout (Amplex Red) to detect H₂O₂ produced during the demethylation of a peptide substrate. However, since the inhibitor stops H₂O₂ production, we measure the reduction in fluorescence slope relative to DMSO controls.

Materials & Reagents

| Component | Specification | Notes |

| Enzyme | Recombinant Human LSD1/CoREST Complex | CoREST is required for LSD1 stability. |

| Substrate | H3K4me2 (Histone H3 Lysine 4 dimethylated) | Peptide sequence: ARTK(me2)QTARKSTGGKAPRKQL |

| Probe | 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine | Dissolve in 100% DMSO to 10 mM stock. Store at -20°C. |

| Detection | Amplex Red (10-Acetyl-3,7-dihydroxyphenoxazine) | Ex/Em: 530/590 nm. Light sensitive. |

| Coupling Enzyme | Horseradish Peroxidase (HRP) | |

| Assay Buffer | 50 mM HEPES pH 7.5, 0.1 mM EDTA, 50 mM NaCl | Freshly add 0.01% Tween-20 and 0.1 mg/mL BSA. |

Assay Workflow

The critical step for this compound is the Pre-incubation , which allows the covalent bond to form before the substrate competes for the active site.

Figure 2: Experimental workflow emphasizing the pre-incubation step required for covalent inhibitors.

Step-by-Step Procedure

-

Compound Preparation:

-

Prepare a 3-fold serial dilution of the inhibitor in 100% DMSO (Top concentration: 10 mM).

-

Dilute these DMSO stocks 1:100 into 1x Assay Buffer to create 2x working solutions (Top concentration: 100 µM, 1% DMSO).

-

-

Enzyme Pre-incubation:

-

Dilute LSD1/CoREST enzyme to 2x final concentration (e.g., 20 nM) in Assay Buffer.

-

In a 384-well black plate, add 10 µL of 2x Inhibitor and 10 µL of 2x Enzyme.

-

Incubate for 30 minutes at Room Temperature. This allows the

process to occur.

-

-

Substrate Mix Preparation:

-

Prepare a mix containing:

-

H3K4me2 peptide (Final conc:

value, typically ~10 µM). -

Amplex Red (Final conc: 50 µM).

-

HRP (Final conc: 0.05 U/mL).

-

-

-

Initiation:

-

Add 20 µL of Substrate Mix to the wells.

-

-

Measurement:

-

Immediately place in a fluorescence plate reader.

-

Measure kinetics at Ex/Em 530/590 nm for 45 minutes.

-

Data Analysis: vs.

For 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine, a simple IC50 is time-dependent. You must report time-dependent inhibition parameters .

Calculating IC50 (Apparent)

-

Calculate the slope (RFU/min) of the linear portion of the reaction curve for each concentration.

-

Normalize the slope to the DMSO control (0% inhibition).

-

Fit to a 4-parameter logistic equation:

Calculating (The Gold Standard)

To truly characterize this covalent inhibitor, perform the k_obs method :

-

Plot the raw fluorescence vs. time. You will see a "curvilinear" progress curve as the enzyme dies over time.

-

Fit each individual progress curve to the equation:

where -

Plot

values (y-axis) vs. Inhibitor Concentration (x-axis). -

Fit this secondary plot to the hyperbolic equation:

- : Maximum rate of inactivation (min⁻¹).

- : Affinity of the inhibitor for the enzyme (µM).

- : Second-order rate constant (M⁻¹s⁻¹), the best metric for potency.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background Fluorescence | Amplex Red oxidation by light or contaminants. | Protect reagents from light. Use fresh buffers. Ensure no reducing agents (DTT/BME) are in the buffer (they interfere with HRP). |

| No Inhibition Observed | Insufficient pre-incubation time. | Increase pre-incubation to 60 mins. Covalent bond formation takes time. |

| Non-linear Rates in Control | Enzyme instability or substrate depletion. | Lower enzyme concentration. Ensure <10% substrate conversion during the measurement window. |

| Compound Precipitation | Low solubility of the pyridine scaffold. | Check the plate visually. Ensure final DMSO is consistent (e.g., 0.5%) across all wells. |

References

-

LSD1 Mechanism & Inhibition

-

Cyclopropylamine Inhibitors (PCPA/Py-CPA)

-

Mimasu, S., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1A. Biochemistry, 49(25), 5494-5503. Link

-

Vianello, P., et al. (2016). Discovery of a Novel Series of Potent and Selective Alkyl-Substituted Propargyl-Amine and Cyclopropyl-Amine LSD1 Inhibitors. Journal of Medicinal Chemistry, 59(4), 1501-1517. Link

-

-

Kinetic Analysis of Covalent Inhibitors

-

Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link

-

Sources

Application Note: Quantitative Analysis of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine (DMPCPA)

This Application Note is designed as a comprehensive technical guide for the quantification of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine (referred to herein as DMPCPA ).

Given the specific structural characteristics of DMPCPA (a basic primary amine coupled with a substituted pyridine ring), this guide synthesizes protocols based on "First Principles" of analytical chemistry for nitrogenous heterocycles, aligned with ICH Q2(R1) validation standards.

Executive Summary & Compound Profile

1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine is a bifunctional small molecule often utilized as a pharmacophore in kinase inhibitors or GPCR antagonists. Its analysis presents specific challenges:

-

Basicity: The molecule contains two basic centers—the cyclopropylamine (

) and the pyridine nitrogen ( -

Steric Hindrance: The 3-methyl group on the pyridine ring creates steric bulk near the cyclopropane junction, influencing rotational freedom and chromatographic selectivity.

-

Polarity: The primary amine confers significant polarity, requiring specific retention strategies (e.g., high pH or ion-pairing).

Physicochemical Data (Calculated)

| Property | Value | Relevance to Analysis |

| Formula | Monoisotopic Mass: 162.1157 Da | |

| LogP | ~1.6 | Moderately lipophilic; suitable for Reversed-Phase LC (RPLC). |

| pKa (Base) | ~9.2 (Amine) | Positively charged at neutral/acidic pH. |

| UV Max | ~265 nm | Pyridine |

Protocol A: HPLC-UV (Purity & Assay)

Objective: Routine quantification of DMPCPA in bulk drug substance or synthetic reaction mixtures. Strategy: Use of a High-pH Mobile Phase . Rationale: At pH 10, the primary amine is deprotonated (neutral), reducing ionic interaction with residual silanols on the column stationary phase. This results in sharper peaks and higher loadability compared to acidic methods.

Chromatographic Conditions

-

System: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

-

Column: Waters XBridge BEH C18 XP , 2.5 µm, 3.0 x 100 mm (Ethylene Bridged Hybrid particle is essential for high pH stability).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 0.6 mL/min.

-

Column Temp: 40°C.

-

Detection: UV at 265 nm (Reference 360 nm).

-

Injection Vol: 5 µL.

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial equilibration |

| 1.0 | 5 | Isocratic hold (polar impurities) |

| 8.0 | 60 | Linear gradient elution |

| 9.0 | 95 | Wash |

| 11.0 | 95 | Hold Wash |

| 11.1 | 5 | Re-equilibration |

| 15.0 | 5 | End of Run |

Standard Preparation

-

Stock Solution: Dissolve 10.0 mg DMPCPA in 10 mL Methanol (1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A:Acetonitrile (90:10) to obtain 100 µg/mL.

-

Note: Diluting in the starting mobile phase composition prevents "solvent shock" and peak distortion for early eluting polar amines.

-

Protocol B: LC-MS/MS (Bioanalysis & Trace Impurities)

Objective: Quantification of DMPCPA in biological matrices (plasma) or as a genotoxic impurity (GTI) trace analysis. Strategy: Acidic Mobile Phase with CSH Technology . Rationale: Mass spectrometry requires volatile buffers (Formic acid). Conventional C18 columns tail severely with amines at low pH. The Charged Surface Hybrid (CSH) column has a low-level positive surface charge that repels the protonated amine, ensuring excellent peak shape even at pH 3.

Mass Spectrometry Parameters (ESI+)

-

Ion Source: Electrospray Ionization (Positive Mode).

-

Precursor Ion:

. -

MRM Transitions:

-

Quantifier:

(Loss of -

Qualifier:

(Loss of cyclopropyl ring/fragmentation of pyridine alkyls).

-

-

Source Temp: 500°C.

-

Capillary Voltage: 3.0 kV.

Chromatographic Conditions (LC-MS)

-

Column: Waters ACQUITY UPLC CSH C18 , 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 2% B

-

0.5-3.0 min: 2% to 90% B

-

3.0-4.0 min: 90% B (Wash)

-

Sample Preparation Workflows

Effective isolation of DMPCPA depends on exploiting its basicity. We utilize Mixed-Mode Cation Exchange (MCX) for high specificity.